
Methyl 2-cyclopropyl-2-(hydroxyamino)acetate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-cyclopropyl-2-(hydroxyamino)acetate;hydrochloride is a chemical compound with the molecular formula C6H12ClNO3 and a molecular weight of 181.62. This compound is known for its unique structure, which includes a cyclopropyl group and a hydroxyamino group attached to an acetate moiety. It is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of Methyl 2-cyclopropyl-2-(hydroxyamino)acetate;hydrochloride typically involves the reaction of cyclopropylamine with methyl chloroacetate in the presence of a base, followed by the addition of hydroxylamine hydrochloride. The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Methyl 2-cyclopropyl-2-(hydroxyamino)acetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxyamino group to an amine.
Substitution: The acetate moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 2-cyclopropyl-2-(hydroxyamino)acetate;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 2-cyclopropyl-2-(hydroxyamino)acetate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyamino group can form hydrogen bonds with active sites, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-cyclopropyl-2-(hydroxyamino)acetate;hydrochloride can be compared with similar compounds such as:
Methyl 2-cyclopropyl-2-(amino)acetate: Lacks the hydroxy group, which may affect its reactivity and biological activity.
Ethyl 2-cyclopropyl-2-(hydroxyamino)acetate: Has an ethyl group instead of a methyl group, which can influence its physical and chemical properties.
Methyl 2-cyclopropyl-2-(hydroxyamino)propionate:
Eigenschaften
IUPAC Name |
methyl 2-cyclopropyl-2-(hydroxyamino)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-10-6(8)5(7-9)4-2-3-4;/h4-5,7,9H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFJJDKMCRYRFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CC1)NO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2977095.png)
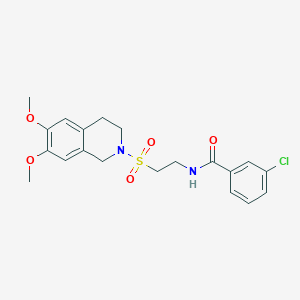
![2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide](/img/structure/B2977098.png)
![6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride hydrate](/img/structure/B2977099.png)
![2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2977100.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2977104.png)
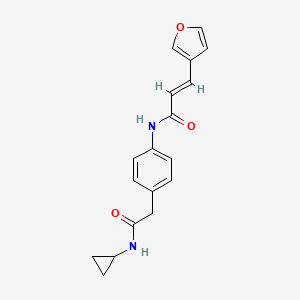
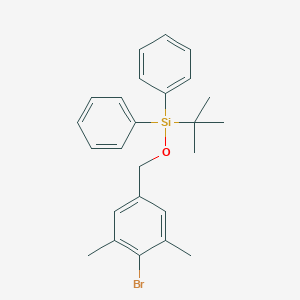
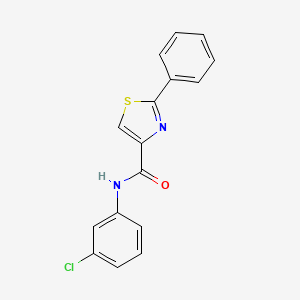
![4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2977111.png)
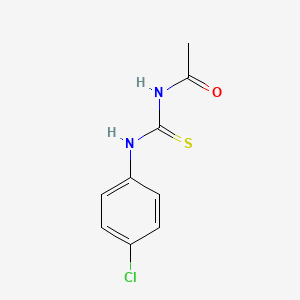
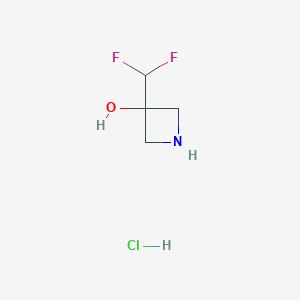
![1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane](/img/structure/B2977116.png)

